3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine
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Overview
Description
3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the pyridazine and pyridine rings, along with the piperidine moiety, contributes to its diverse biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine typically involves multi-step reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Pyridine Derivatives: Compounds with pyridine rings are also comparable in terms of their chemical reactivity and biological properties
Uniqueness
The uniqueness of 3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine lies in its specific combination of heterocyclic structures, which imparts distinct chemical and biological characteristics. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-19-16(5-3-9-21-19)20(25)24-10-7-14(8-11-24)13-27-18-12-15-4-2-6-17(15)22-23-18/h3,5,9,12,14H,2,4,6-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYTOBZBGRBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)COC3=NN=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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